molecular formula C19H18N2O2S B11168803 (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone

Cat. No.: B11168803
M. Wt: 338.4 g/mol
InChI Key: IDJAHCUQVZONOT-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring substituted with a methyl group at the 2-position and a phenylmorpholino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a phenylmorpholino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H18N2O2S/c1-13-20-16-8-7-15(11-18(16)24-13)19(22)21-9-10-23-17(12-21)14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3

InChI Key

IDJAHCUQVZONOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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